![molecular formula C12H10N4 B1655051 2-Phenyl-[1,2,4]triazolo[1,5-a]pyridin-8-amine CAS No. 31052-96-7](/img/structure/B1655051.png)
2-Phenyl-[1,2,4]triazolo[1,5-a]pyridin-8-amine
Overview
Description
2-Phenyl-[1,2,4]triazolo[1,5-a]pyridin-8-amine is a chemical compound with the molecular formula C12H10N4. It has an average mass of 210.235 Da and a monoisotopic mass of 210.090546 Da .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[1,5-a]pyridines, including 2-Phenyl-[1,2,4]triazolo[1,5-a]pyridin-8-amine, has been widely studied. A common approach to constructing the [1,2,4]triazolo[1,5-a]pyridine skeleton is the oxidative cyclization of N-(2-pyridyl)amidines. Various oxidizers such as NaOCl, Pb(OAc)4, or MnO2, as well as more environmentally friendly PIFA (PhI(OCOCF3)2) and I2/KI, have been used .Molecular Structure Analysis
The molecular structure of 2-Phenyl-[1,2,4]triazolo[1,5-a]pyridin-8-amine is characterized by a triazolo[1,5-a]pyridine core with a phenyl group at the 2-position and an amine group at the 8-position .Scientific Research Applications
Synthesis and Chemical Properties
- 2-Phenyl-[1,2,4]triazolo[1,5-a]pyridin-8-amine and similar compounds, like 1,2,4-triazolo[1,5-a]pyridines, have been synthesized through various methods. For instance, a metal-free synthesis approach using phenyliodine bis(trifluoroacetate) has been developed for the construction of a 1,2,4-triazolo[1,5-a]pyridine skeleton, offering short reaction times and high yields (Zheng et al., 2014).
Electroluminescent Properties
- [1,2,4]-Triazolo[4,3-a]-pyridine-based bipolar red host materials have been synthesized and utilized in red phosphorescent organic light emitting diodes (PhOLEDs). These materials, such as TPATP and TPAPTP, enhance electron transport, showing promising electroluminescent performance with high efficiency and luminance (Kang et al., 2017).
Applications in Agriculture
- Certain derivatives of N-aryl[1,2,4]triazolo[1,5-a]pyridine, like N-(2,6-difluorophenyl)-5-methoxy-7-methyl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide, have been found to possess excellent herbicidal activity on a broad spectrum of vegetation at low application rates (Moran, 2003).
Pharmaceutical Research
- Compounds like 2-(substituted)phenyl-1,2,4-triazolo[1,5-a]pyridines have shown potential antitumor activities in preliminary studies. For instance, certain derivatives exhibited stronger antitumor activities than cisplatin in vitro against human ovary cancer cell lines (Zhang & Hu, 2007).
- Additionally, a novel class of compounds based on 2-(2-furanyl)-7-phenyl[1,2,4]-triazolo[1,5-c]pyrimidin-5-amine and its analogs demonstrated significant adenosine A(2A) receptor antagonism, with oral activity in a rat catalepsy model (Matasi et al., 2005).
properties
IUPAC Name |
2-phenyl-[1,2,4]triazolo[1,5-a]pyridin-8-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4/c13-10-7-4-8-16-12(10)14-11(15-16)9-5-2-1-3-6-9/h1-8H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWQSFUYXSHBRCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C=CC=C(C3=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50346263 | |
Record name | 2-phenyl-[1,2,4]triazolo[1,5-a]pyridin-8-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50346263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-[1,2,4]triazolo[1,5-a]pyridin-8-amine | |
CAS RN |
31052-96-7 | |
Record name | [1,2,4]Triazolo[1,5-a]pyridin-8-amine, 2-phenyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31052-96-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-phenyl-[1,2,4]triazolo[1,5-a]pyridin-8-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50346263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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